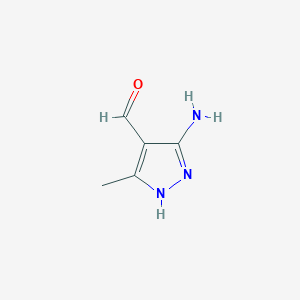

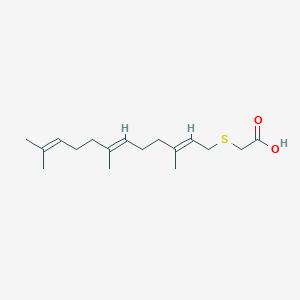

3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester

Vue d'ensemble

Description

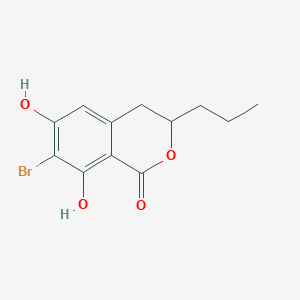

The compound "3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester" is a derivative of pyrazole, which is a five-membered heterocyclic compound with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is likely to possess interesting chemical and physical properties due to the presence of the pyrazoline ring and the carbamic acid ester moiety.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 3,5-dimethyl-pyrazole-1-carbodithioic acid benzyl ester involves X-ray single crystal diffraction, elemental analysis, IR spectra, and UV-Vis spectrum . Similarly, methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates are synthesized from piperidine-4-carboxylic and piperidine-3-carboxylic acids, which are converted to β-keto esters and then treated with N,N-dimethylformamide dimethyl acetal . These methods could potentially be adapted for the synthesis of "3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester".

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and HRMS investigation. For example, the crystal structure of 3,5-Dimethyl-pyrazole-1-carbodithioic acid benzyl ester is described as orthorhombic with specific lattice parameters, and the molecules are connected via intermolecular C–H···N hydrogen bonds . These structural features are crucial for understanding the chemical behavior and potential applications of the compound.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions to form new compounds. For instance, the synthesis of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids involves the reaction of methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids with hydrazines . Additionally, 4-acyl-pyrazoles can be synthesized from 4-acyl-2,3-furandiones and hydrazones . These reactions demonstrate the versatility of pyrazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the intermolecular and intramolecular hydrogen bonds in the crystal structure of 3,5-Dimethyl-pyrazole-1-carbodithioic acid benzyl ester affect its stability and solubility . The electronic spectrum of pyrazole derivatives can be calculated using time-dependent DFT (TD-DFT) calculations, which help in understanding their optical properties . The antimicrobial activity of 4-acyl-pyrazoles against various bacteria suggests that the compound "3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester" may also exhibit biological activities .

Applications De Recherche Scientifique

Antimicrobial and Antioxidant Activity

A study by Govindaraju et al. (2012) evaluated a series of synthesized tetra substituted pyrazolines for their in vitro antimicrobial and antioxidant activities. These compounds showed significant activity against various bacterial and fungal organisms. The structure-activity relationship of these compounds suggests the importance of pyrazoline derivatives in developing new antimicrobial and antioxidant agents (Govindaraju et al., 2012).

Synthesis and Transformations

Prokopenko et al. (2010) reported on the synthesis and transformations of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid, illustrating the versatility of pyrazoline derivatives in organic chemistry. These transformations allow for the introduction of various functional groups, showcasing the synthetic utility of pyrazoline derivatives in creating complex molecules (Prokopenko et al., 2010).

Potential Insecticidal Applications

Kay et al. (1970) synthesized a series of 4-alkylthio-2-pyrazolin-5-ones and their methyl- and dimethyl-carbamic esters, exploring their potential as insecticides. This work demonstrates the application of pyrazoline derivatives in developing new insecticidal compounds (Kay et al., 1970).

Anticancer Properties

Research by Kletskov et al. (2018) into novel comenic acid derivatives containing isoxazole and isothiazole moieties, including pyrazoline derivatives, showed a synergistic effect with Temobel in brain tumor chemotherapy. This indicates the potential of pyrazoline derivatives in enhancing the efficacy of existing cancer treatments (Kletskov et al., 2018).

Chemical Synthesis and Molecular Structure

Meskini et al. (2010) detailed the synthesis of a new functionalized ligand, 2-[(phenyl)-(3,5-dimethyl-pyrazol-1-yl)-methyl]-malonic acid diethyl ester, demonstrating the application of pyrazoline derivatives in the design of new ligands for metal coordination. The study provides insight into the structural basis for the interaction of these ligands with metal atoms, contributing to the field of coordination chemistry (Meskini et al., 2010).

Orientations Futures

The field of pyrazoline chemistry is continually evolving, with new synthesis methods and biological activities being discovered . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and investigating potential applications in pharmaceutical and agromedical fields .

Propriétés

IUPAC Name |

methyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-9-11(14-13(18)19-3)12(17)16(15(9)2)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKKQIFQEAKSAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143507 | |

| Record name | 3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester | |

CAS RN |

10077-96-0 | |

| Record name | 3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010077960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)

![10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B140679.png)

![Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI)](/img/structure/B140680.png)